molecular formula C20H12Cl2F2N4O B8337533 2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide

2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide

Cat. No. B8337533
M. Wt: 433.2 g/mol
InChI Key: TUUAHCGYSIJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102662B2

Procedure details

2,6-dichloropyridine-3-carboxylic acid (480 mg, 2.5 mmol) and thionyl chloride (0.28 mL, 3.75 mmol) were heated in toluene dry (120 mL) and a few drops of dry DMF at 90° C. for 2 hours Volatiles were evaporated and the residue dissolved in dry pyridine (15 mL) at 0° C. under nitrogen atmosphere. A solution of 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (518 mg, 2 mmol) in dry pyridine (7 mL) was added to the cooled reaction mixture. The resulting mixture was allowed to react overnight at room temperature, then the solvent removed under reduced pressure. The residue was taken-up with EtOAc and washed with aqueous NaHCO3 sat. sol., water and brine. Organic phase was dried over sodium sulfate and evaporated to dryness. The crude was purified by flash chromatography on silica gel using DCM/EtOH 100:4 as the eluant, affording 300 mg of the title compound.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.S(Cl)(Cl)=O.[F:16][C:17]1[CH:18]=[C:19]([CH:31]=[C:32]([F:34])[CH:33]=1)[CH2:20][C:21]1[CH:22]=[C:23]2[C:27](=[CH:28][CH:29]=1)[NH:26][N:25]=[C:24]2[NH2:30]>C1(C)C=CC=CC=1.N1C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:8]([NH:30][C:24]2[C:23]3[C:27](=[CH:28][CH:29]=[C:21]([CH2:20][C:19]4[CH:31]=[C:32]([F:34])[CH:33]=[C:17]([F:16])[CH:18]=4)[CH:22]=3)[NH:26][N:25]=2)=[O:10])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1C(=O)O)Cl
Name
Quantity
0.28 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
518 mg
Type
reactant
Smiles
FC=1C=C(CC=2C=C3C(=NNC3=CC2)N)C=C(C1)F
Name
Quantity
7 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (120 mL) and a few drops of dry DMF at 90° C. for 2 hours Volatiles
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dry pyridine (15 mL) at 0° C. under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to react overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
washed with aqueous NaHCO3 sat. sol., water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1C(=O)NC1=NNC2=CC=C(C=C12)CC1=CC(=CC(=C1)F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.